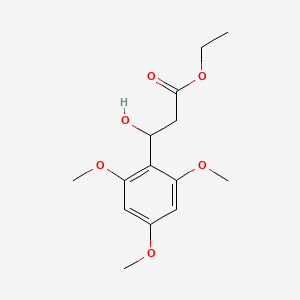

Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate

Description

Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate is a β-hydroxy ester derivative characterized by a propanoate backbone bearing a hydroxyl group at the β-position and a 2,4,6-trimethoxyphenyl substituent. This compound is of interest in medicinal chemistry due to the bioactivity associated with trimethoxyaryl motifs, which are common in anticancer and anti-inflammatory agents .

Properties

Molecular Formula |

C14H20O6 |

|---|---|

Molecular Weight |

284.30 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate |

InChI |

InChI=1S/C14H20O6/c1-5-20-13(16)8-10(15)14-11(18-3)6-9(17-2)7-12(14)19-4/h6-7,10,15H,5,8H2,1-4H3 |

InChI Key |

QFHKRQOFOPHIRW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=C(C=C1OC)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate typically involves the esterification of 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: The methoxy groups can undergo nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: 3-oxo-3-(2,4,6-trimethoxyphenyl)propanoate.

Reduction: 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate is an organic compound featuring an ester functional group and a complex aromatic structure. Its molecular formula is , and it includes a hydroxyl group next to a propanoate moiety. The presence of three methoxy groups on the aromatic ring affects its chemical behavior and biological activity. This compound is of interest in medicinal chemistry and organic synthesis because of its unique properties and structure.

Scientific Research Applications

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate is a building block in synthesizing more complex organic molecules. Research indicates that it exhibits significant biological activities, including potential anti-cancer, anti-fungal, and anti-bacterial properties. The compound's mechanism of action involves the inhibition of key enzymes like tubulin and heat shock protein 90 (Hsp90), critical in cancer cell proliferation and survival. It has also demonstrated promise in anti-inflammatory and anti-depressant activities. Interaction studies have shown that Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate interacts with multiple molecular targets, and its ability to inhibit enzymes such as thioredoxin reductase suggests potential pathways through which it exerts its biological effects.

The synthesis of Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate typically involves the esterification of 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst under reflux conditions to ensure complete conversion of the acid to the ester. In industrial settings, continuous flow reactors may be employed for larger-scale production to enhance yield and purity through better control over reaction conditions.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substitution

Ethyl 3-(3,4,5-Trimethoxyphenyl)propanoate

- Structure : Differs in the substitution pattern of the methoxy groups (3,4,5 vs. 2,4,6).

- Molecular Formula : C₁₄H₂₀O₅ (MW: 268.309 g/mol) .

Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate

- Structure : Replaces the 2,4,6-trimethoxyphenyl group with a 4-hydroxyphenyl moiety.

- Molecular Formula : C₁₁H₁₄O₄ (MW: 210.23 g/mol) .

- Key Differences: The absence of methoxy groups reduces lipophilicity, which may impact bioavailability.

Analogues with Functional Group Variations

Ethyl 3-oxo-3-(2,4,6-trimethoxyphenyl)propanoate (Compound 10j)

- Structure : Features a ketone (oxo) group instead of the β-hydroxyl.

- Molecular Formula : C₁₄H₁₈O₆ (MW: 282.2 g/mol) .

- Spectroscopic Data :

- Key Differences : The ketone group increases electrophilicity, making the compound more reactive toward nucleophiles compared to the hydroxylated analog.

Ethyl 2-nitrilo-3-(2,4,6-trimethoxyphenyl)prop-2-enoate

- Structure: Contains a cyano (-CN) group and a propenoate double bond.

- Molecular Formula: C₁₅H₁₇NO₅ (MW: 291.3 g/mol) .

- Key Differences : The nitrile and conjugated double bond introduce rigidity and electron-withdrawing effects, which could influence binding to enzymatic targets.

Spectroscopic Comparison

The table below summarizes NMR data for select analogs (all in CDCl₃ at 300 MHz):

Key Observations :

- The 2,4,6-trimethoxy substitution in propenoates (e.g., compound 27) downfield-shifts aromatic protons (δ ~6.10–6.25) due to electron-donating methoxy groups .

- The β-hydroxyl group in the target compound likely causes upfield shifts in adjacent protons compared to keto analogs.

Biological Activity

Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 268.31 g/mol. The presence of three methoxy groups on the aromatic ring enhances its biological activity by influencing its chemical behavior and interactions with biological targets.

1. Enzyme Inhibition:

this compound has been shown to inhibit several key enzymes involved in cancer cell proliferation and survival:

- Tubulin Inhibition: The compound interacts with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells.

- Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is crucial for the stability of many oncogenic proteins; inhibition by this compound can lead to the degradation of these proteins.

2. Anti-inflammatory Effects:

Studies indicate that this compound exhibits anti-inflammatory properties by modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

3. Antioxidant Activity:

this compound has demonstrated the ability to enhance total antioxidant capacity in various biological systems .

Biological Activities

The compound has been investigated for multiple biological activities:

-

Anticancer Activity:

- Cell Lines Tested: The compound has shown significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer). IC50 values for these activities range from 0.12 mg/mL to 0.81 mg/mL .

- Mechanistic Insights: Its mechanism includes inducing apoptosis and inhibiting cell migration and invasion through modulation of signaling pathways like ERK1/2 .

-

Antimicrobial Properties:

- Research indicates potential antibacterial and antifungal activities, although specific mechanisms remain under investigation.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.